molecular formula C23H19BrN4O2S B3486074 1-(4-bromophenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone

1-(4-bromophenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone

Cat. No.: B3486074
M. Wt: 495.4 g/mol
InChI Key: AZEBUQUNQNTQMM-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone is a triazole-based compound featuring a 4H-1,2,4-triazole core substituted at positions 4 and 5 with 4-ethoxyphenyl and pyridin-3-yl groups, respectively. The triazole ring is further functionalized with a sulfanyl (-S-) linker connecting to a 2-(4-bromophenyl)ethanone moiety. This structural architecture is common in bioactive molecules, as triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties .

The synthesis of such compounds typically involves S-alkylation of 4,5-disubstituted-4H-1,2,4-triazole-3-thiol precursors with α-halogenated ketones (e.g., 2-bromo-1-(4-bromophenyl)ethanone) in the presence of a base like cesium carbonate .

Properties

IUPAC Name

1-(4-bromophenyl)-2-[[4-(4-ethoxyphenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19BrN4O2S/c1-2-30-20-11-9-19(10-12-20)28-22(17-4-3-13-25-14-17)26-27-23(28)31-15-21(29)16-5-7-18(24)8-6-16/h3-14H,2,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZEBUQUNQNTQMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)C3=CC=C(C=C3)Br)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-bromophenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone typically involves multi-step organic reactions. The process begins with the preparation of the core structure, followed by the introduction of functional groups through various chemical reactions. Common reagents used in these reactions include bromine, ethoxybenzene, pyridine, and triazole derivatives. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets industry standards .

Chemical Reactions Analysis

Types of Reactions

1-(4-bromophenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

1-(4-bromophenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-bromophenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Analogs

Compound Name Triazole Substituents (Position 4/5) Ethanone Substituent Molecular Formula Key Features/Applications Reference
Target Compound 4-(4-ethoxyphenyl)/5-(pyridin-3-yl) 4-bromophenyl C₂₃H₂₀BrN₃O₂S Enhanced lipophilicity from ethoxy
2-{[4-(4-bromophenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-methylphenyl)ethanone 4-(4-bromophenyl)/5-(pyridin-3-yl) 4-methylphenyl C₂₂H₁₇BrN₄OS Methyl group improves solubility
2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-fluorophenyl)ethanone 4-(4-bromophenyl)/5-(pyridin-4-yl) 4-fluorophenyl C₂₁H₁₄BrFN₄OS Fluorine enhances electronegativity
2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(3,4-difluorophenyl)ethanone 4-(4-chlorophenyl)/5-(pyridin-4-yl) 3,4-difluorophenyl C₂₁H₁₂ClF₂N₄OS Multihalogenated for bioactivity
1-(4-bromophenyl)-2-{5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-ylsulfanyl}ethanone 4-phenyl/5-(pyrazolylmethyl) 4-bromophenyl C₂₄H₂₁BrN₆OS Pyrazole moiety for antifungal use

Q & A

Q. What are the standard synthetic routes for preparing this compound?

The synthesis involves multi-step reactions:

  • Triazole ring formation : Cyclization of hydrazine derivatives with nitriles or carbonyl precursors under reflux conditions (e.g., ethanol, 80°C for 6–12 hours) .
  • Etherification : Introduction of the ethoxyphenyl group via nucleophilic substitution using potassium carbonate as a base in dry acetone .
  • Thioether linkage : Reaction of a triazole-thiol intermediate with 2-bromo-1-(4-bromophenyl)ethanone in alkaline medium (e.g., NaOH/ethanol, 50°C) . Purity is validated by TLC and recrystallization from ethanol/water mixtures.

Q. Which spectroscopic and analytical techniques are critical for structural characterization?

  • NMR (¹H, ¹³C, DEPT135) : Assigns proton environments (e.g., pyridin-3-yl protons at δ 8.5–9.0 ppm) and carbon backbone .
  • HRMS : Confirms molecular weight (e.g., [M+H]⁺ at m/z 564.05) .
  • IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹, C-S at ~680 cm⁻¹) .
  • XRD : Resolves crystal packing and bond angles (e.g., triazole ring planarity validated via SHELX refinement) .

Advanced Research Questions

Q. How can reaction conditions be optimized for thioether formation?

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the thiolate ion but may require lower temperatures to avoid side reactions .
  • Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve yields in biphasic systems .
  • Kinetic monitoring : Use in-situ FTIR or HPLC to track intermediate consumption and optimize reaction time .

Q. What methodologies resolve contradictions in reported biological activity data?

  • Standardized assays : Use CLSI/MIC guidelines for antimicrobial studies to minimize variability in microbial strains and inoculum sizes .
  • Dose-response curves : Quantify IC₅₀ values for cytotoxicity (e.g., against MCF-7 cells) with positive controls (e.g., doxorubicin) to validate potency .
  • Meta-analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers caused by solvent interference (e.g., DMSO >1% inhibits cellular uptake) .

Q. How is X-ray crystallography applied to study this compound’s molecular interactions?

  • Data collection : High-resolution (≤1.0 Å) datasets collected at 100 K using synchrotron radiation .
  • Refinement : SHELXL refines anisotropic displacement parameters and validates hydrogen bonding (e.g., N–H···O interactions stabilizing the triazole core) .
  • Visualization : ORTEP-3 diagrams illustrate bond lengths and angles, critical for SAR studies .

Q. What computational strategies predict electronic properties and reactivity?

  • DFT calculations : B3LYP/6-311+G(d,p) basis sets model frontier molecular orbitals (HOMO-LUMO gap ~4.2 eV) to predict redox behavior .
  • Molecular docking : AutoDock Vina simulates binding to biological targets (e.g., COX-2 enzyme) with PyMOL visualization of π-π stacking with pyridin-3-yl groups .

Methodological Considerations Table

Research Aspect Key Techniques References
Synthesis Optimization Solvent screening, kinetic monitoring
Structural Analysis XRD, NMR, HRMS
Biological Assays MIC testing, dose-response studies
Computational Modeling DFT, molecular docking

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-bromophenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone
Reactant of Route 2
Reactant of Route 2
1-(4-bromophenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone

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